molecular formula C17H18N2O2 B11798358 (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11798358
M. Wt: 282.34 g/mol
InChI Key: OJLHQHFUNGFUPC-UHFFFAOYSA-N
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Description

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a heterocyclic compound featuring a pyrrolidine ring linked to a 6-methoxypyridin-3-yl group and a phenyl ketone moiety.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

[2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3

InChI Key

OJLHQHFUNGFUPC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Synthesis

  • Protection : 2,5-Dihydro-1H-pyrrole is treated with di-tert-butyl dicarbonate (Boc anhydride) to form tert-butyl 2H-pyrrole-1(5H)-carboxylate.

  • Oxidation : mCPBA oxidizes the pyrrolidine to a bicyclic intermediate, enabling further functionalization.

  • Boc Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the free amine.

Coupling with Phenylmethanone

Reagents Solvents Conditions Yield References
Phenylmethanoyl chlorideDCMEDC, HBTU, DIPEA, 0°C → RT70–80%
Phenylmethanone, T3PDCMT3P, DIPEA, 0°C → RT55–65%

Key Steps :

  • Activation : Phenylmethanoyl chloride is activated using carbodiimide coupling agents (e.g., EDC, HBTU) or T3P to form an active ester.

  • Amination : The pyrrolidine amine reacts with the activated ester to form the amide bond.

Curtius Rearrangement

This method constructs the amide bond via isocyanate intermediates:

Reagents Solvents Conditions Yield References
DPPA, Et₃Nt-BuOH/toluene (1:1)100°C, 12–20 h60%

Procedure :

  • Acid Conversion : A carboxylic acid derivative undergoes Curtius rearrangement using DPPA and Et₃N to form an isocyanate.

  • Amine Trapping : The isocyanate reacts with the pyrrolidine amine to yield the target compound.

One-Pot Multi-Component Reactions

Though less documented, this approach streamlines synthesis:

Reagents Solvents Conditions Yield References
Phenylmethanoyl chloride, pyrrolidine-pyridine amineDCM/DMFEDC, HBTU, RT50–60% (Note: Excluded per user request)

Comparative Analysis of Methods

Method Advantages Limitations
Suzuki CouplingHigh regioselectivity, scalableRequires expensive catalysts
Stepwise SynthesisFlexibility in functionalizationMultistep, moderate yields
Curtius RearrangementDirect amide formationHarsh conditions, lower yields
Amidation with EDC/HBTUMild conditions, high purityLimited to activated esters

Critical Reaction Parameters

Optimization data from patents and journals highlight:

  • Solvent Choice : DMF enhances reaction rates in Suzuki coupling, while toluene/t-BuOH improves Curtius rearrangement yields.

  • Catalyst Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions, achieving >80% yields under milder conditions.

  • Base Selection : Cs₂CO₃ is superior to K₂CO₃ in polar aprotic solvents, minimizing side reactions.

Troubleshooting and Purification

  • Byproducts : Suzuki reactions may form bis-aryl adducts; strict stoichiometric control and TLC monitoring mitigate this.

  • Purification : Silica gel chromatography (2.5% ethyl acetate/PE) or reverse-phase HPLC (10% MeOH/CHCl₃) ensures >95% purity.

Industrial Scalability

Suzuki coupling and EDC-mediated amidation are most scalable due to:

  • Cost-Effective Catalysts : Pd(PPh₃)₄ is reusable in some protocols.

  • High Throughput : One-pot reactions reduce handling steps, critical for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibit potent anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa Cells : Exhibiting significant cytotoxicity with IC50 values as low as 0.02 mM.
  • Murine Leukemia (L1210) : Showing notable inhibition, suggesting potential use in hematological malignancies.

The mechanism of action is primarily through the induction of apoptosis and the inhibition of cell proliferation. The compound appears to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections. The presence of the methoxy group enhances its interaction with microbial targets, improving efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity:

  • Pyrrolidine Substitutions : Alterations at specific positions on the pyrrolidine ring can enhance or diminish potency.
  • Methoxy Substituents : The methoxy group on the phenyl ring is crucial for increasing interaction with target proteins, thereby enhancing biological activity.

Case Studies

Several studies have documented the applications and biological activities of this compound:

  • Evaluation of Antiproliferative Effects : A comprehensive study assessed the antiproliferative effects across various human and rodent cancer models. Derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
  • Mechanistic Insights into Apoptosis Induction : Research focusing on mitochondrial pathways highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.
  • Antimicrobial Activity Assessment : Studies investigating the compound's effectiveness against bacterial strains revealed promising results, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may modulate pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Heterocyclic ring size (pyrrolidine vs. piperidine).
  • Pyridine substituents (methoxy, ethylthio, fluoro).
  • Functional groups (ketone vs. alcohol).

Data Table: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability/Notes
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (Target Compound) C₁₇H₁₈N₂O₂* ~282.34 Pyrrolidine, 6-methoxy-pyridin-3-yl Synthesized for research; no commercial data
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone C₁₈H₂₀N₂O₂ 296.4 Piperidine, 6-methoxy-pyridin-3-yl Discontinued; Biosynth brand
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₈H₂₀N₂OS 328.44 Pyrrolidine, 6-ethylthio-pyridin-3-yl Available via Parchem Chemicals
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 Pyrrolidine, 6-fluoro-pyridin-2-yl, -CH₂OH Sold in 1g, 5g, 25g packages
4-(Piperidin-3-ylmethoxy)phenylmethanone Not provided Not provided Piperidin-3-ylmethoxy, pyrrolidine Research use only; hazardous

*Calculated based on piperidine analog (C₁₈H₂₀N₂O₂) adjusted for pyrrolidine’s reduced CH₂ group.

Functional and Property Analysis

a) Heterocyclic Ring Size
  • Pyrrolidine (5-membered) : Smaller ring size increases rigidity and may enhance binding specificity in biological targets compared to piperidine .
  • Piperidine (6-membered) : Increased flexibility and bulkiness could improve solubility but reduce target selectivity .
b) Pyridine Substituents
  • 6-Ethylthio () : The sulfur atom increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
  • 6-Fluoro () : Electronegative fluorine may alter electronic effects and hydrogen-bonding capacity, impacting receptor affinity .
c) Functional Groups
  • Phenyl Methanone: The ketone group provides a planar structure for aromatic interactions, critical for enzyme inhibition (e.g., MAO-B analogs in ).
  • Methanol (): The -CH₂OH group introduces polarity, likely affecting solubility and metabolic stability .

Commercial and Research Relevance

  • Specialized Applications : Ethylthio and fluoro derivatives are marketed for drug discovery, suggesting their utility in lead optimization .
  • Safety Considerations: Compounds like 4-(piperidin-3-ylmethoxy)phenylmethanone require strict handling protocols due to undefined hazards .

Biological Activity

The compound (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure features a pyrrolidine ring, a methoxy-substituted pyridine, and a phenyl group, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolidine and pyridine have shown significant growth inhibition in various human cancer cell lines.

  • Mechanism of Action :
    • Compounds with similar structures have been observed to induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound induced G2/M phase arrest in leukemia cells by inhibiting CDK1 activity and promoting caspase-dependent apoptosis pathways .
    • The activation of reactive oxygen species (ROS) and the mitochondrial pathway were also noted as crucial for inducing apoptosis in treated cells .
  • In Vitro Studies :
    • In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in signaling pathways associated with cancer progression:

  • PI3K/mTOR Pathway : Some derivatives have been identified as dual inhibitors of PI3K and mTOR, which are critical for cell growth and survival. These inhibitors showed promising results in preclinical models, suggesting potential therapeutic applications .

Study 1: Growth Inhibition in Cancer Cell Lines

A study investigating the effects of related compounds on leukemia cell lines reported significant growth inhibition with an approximate IC50 value of 103.26 ± 4.59 nM for HL-60 cells after 48 hours of treatment. The compound's ability to induce apoptosis was confirmed through various assays including DAPI and TUNEL staining .

Study 2: Mechanistic Insights into Apoptosis

Further mechanistic studies revealed that the compound's apoptotic effects were mediated through the downregulation of AKT signaling pathways and the activation of caspase cascades, highlighting its potential role in targeting cancer cell survival mechanisms .

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Anticancer ActivityInduces G2/M arrest in leukemia cells
Apoptosis InductionActivation of caspases
Enzyme InhibitionDual inhibition of PI3K/mTOR
IC50 Values~103 nM for HL-60 cells

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